molecular formula C20H16O3 B2711226 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde CAS No. 338393-68-3

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde

Cat. No.: B2711226
CAS No.: 338393-68-3
M. Wt: 304.345
InChI Key: XZOLMMBUVFEHQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde typically involves the reaction of 4-(benzyloxy)phenol with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups facilitate binding to proteins and enzymes, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde include:

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in research and industrial contexts.

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOLMMBUVFEHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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